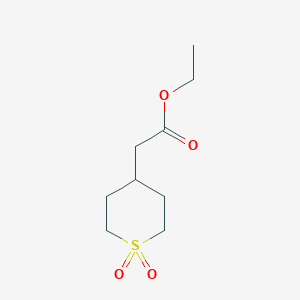
ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate is an organic compound with the molecular formula C9H16O4S and a molecular weight of 220.29 g/mol This compound is characterized by the presence of a thiopyran ring, which is a six-membered ring containing a sulfur atom, and an ethyl ester functional group
Métodos De Preparación
The synthesis of ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate typically involves the reaction of tetrahydrothiopyran with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis and transesterification. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur atoms.
Biology: The compound can be used in studies involving sulfur-containing biomolecules and their interactions with other biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s thiopyran ring and sulfone group can participate in various chemical reactions, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate can be compared with other similar compounds, such as:
Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-N-[2-(3-methyl-1-piperidinyl)ethyl]methanesulfonamide: This compound contains a thiopyran ring and a sulfonamide group, making it structurally related but with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Actividad Biológica
Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate, with the CAS number 1836140-33-0, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₆O₄S |
| Molecular Weight | 220.29 g/mol |
| CAS Number | 1836140-33-0 |
| Boiling Point | N/A |
| Density | N/A |
Antimicrobial Properties
Research indicates that compounds containing thiopyran moieties exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results. For instance, studies have demonstrated that derivatives of thiopyran can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Cytotoxicity and Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound has shown selective toxicity towards certain cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies with minimal side effects.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various thiopyran derivatives, including this compound. The compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
- Cytotoxicity Assessment :
The biological activity of this compound may be attributed to its ability to interact with cellular membranes and disrupt metabolic pathways in pathogens or cancer cells. The presence of the dioxothiopyran structure likely contributes to its reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C9H16O4S |
|---|---|
Peso molecular |
220.29 g/mol |
Nombre IUPAC |
ethyl 2-(1,1-dioxothian-4-yl)acetate |
InChI |
InChI=1S/C9H16O4S/c1-2-13-9(10)7-8-3-5-14(11,12)6-4-8/h8H,2-7H2,1H3 |
Clave InChI |
ITIILZDTEPPQBY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1CCS(=O)(=O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















